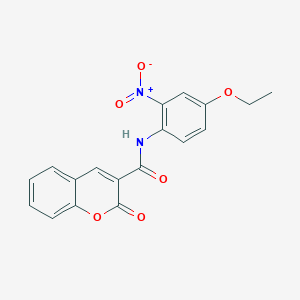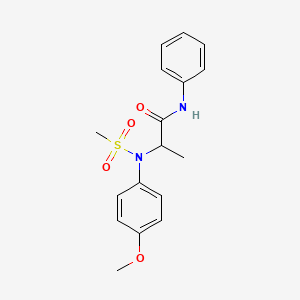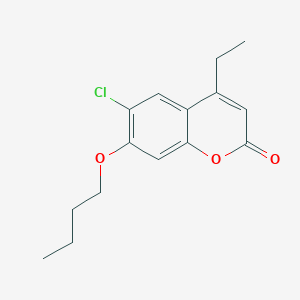![molecular formula C18H24FN3O2 B5091394 1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that belongs to the class of ketone compounds and has a molecular weight of 357.4 g/mol.
Aplicaciones Científicas De Investigación
FPOP has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and drug discovery. FPOP is primarily used as a labeling reagent for studying protein structure and function. FPOP labeling involves the covalent modification of proteins with FPOP, which allows for the identification of protein-protein interactions, protein-ligand interactions, and protein conformational changes. FPOP has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.
Mecanismo De Acción
FPOP functions as a labeling reagent by reacting with amino acid residues in proteins, primarily tyrosine and tryptophan, to form covalent adducts. The reaction occurs through the formation of a radical intermediate, which reacts with the amino acid residue to form a covalent bond. FPOP labeling has been shown to be highly specific and selective, with minimal interference from other molecules in the system.
Biochemical and Physiological Effects
FPOP labeling has been shown to have minimal effects on protein function and stability, making it an ideal tool for studying protein structure and function. However, FPOP labeling can cause some changes in protein conformation and dynamics, which can affect protein-ligand interactions and protein-protein interactions. These effects are generally minimal and can be controlled through careful experimental design and data analysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPOP labeling has several advantages over other labeling techniques, including high specificity, selectivity, and minimal effects on protein function and stability. FPOP labeling is also relatively easy to perform and can be used with a wide range of proteins. However, FPOP labeling does have some limitations, including the need for specialized equipment and expertise, the potential for interference from other molecules in the system, and the limited availability of FPOP.
Direcciones Futuras
There are several potential future directions for FPOP research, including the development of new labeling reagents with improved specificity and selectivity, the application of FPOP labeling to large protein complexes and membrane proteins, and the use of FPOP labeling in drug discovery and development. Additionally, FPOP labeling could be combined with other techniques such as mass spectrometry and NMR spectroscopy to provide a more comprehensive understanding of protein structure and function. Overall, FPOP has significant potential as a tool for studying protein structure and function and has many potential applications in various fields.
Métodos De Síntesis
FPOP can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. The most common method of synthesizing FPOP is through chemical synthesis, which involves the reaction of 4-fluoroaniline, piperidine, and pyrrolidin-2-one in the presence of a catalyst. The reaction mixture is then purified using various techniques such as chromatography, recrystallization, and distillation to obtain pure FPOP.
Propiedades
IUPAC Name |
1-[3-[3-(4-fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-14-5-7-15(8-6-14)20-16-3-1-11-22(13-16)18(24)9-12-21-10-2-4-17(21)23/h5-8,16,20H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODDUZZEIBDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)




![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)